N'~1~,N'~9~-bis(4-phenylcyclohexylidene)nonanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its large molecular framework, which includes phenyl and cyclohexylidene groups attached to a nonanedihydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 4-phenylcyclohexanone with hydrazine hydrate under controlled conditions to form the intermediate hydrazone. This intermediate is then reacted with nonanedihydrazide in the presence of a suitable catalyst to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The phenyl and cyclohexylidene groups can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N’,N’-BIS(4-PHENYLCYCLOHEXYLIDENE)NONANEDIHYDRAZIDE exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N’-BIS(4-METHYLPHENYL)BENZENAMINE: Known for its use in organic light-emitting diodes (OLEDs) due to its high hole mobility.
N,N’-BIS(3,4-DIMETHOXYBENZYLIDENE)NONANEDIHYDRAZIDE:
Uniqueness
N’,N’-B
Properties
Molecular Formula |
C33H44N4O2 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
N,N'-bis[(4-phenylcyclohexylidene)amino]nonanediamide |
InChI |
InChI=1S/C33H44N4O2/c38-32(36-34-30-22-18-28(19-23-30)26-12-6-4-7-13-26)16-10-2-1-3-11-17-33(39)37-35-31-24-20-29(21-25-31)27-14-8-5-9-15-27/h4-9,12-15,28-29H,1-3,10-11,16-25H2,(H,36,38)(H,37,39) |
InChI Key |
DTKZTYMQVCCVDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=O)CCCCCCCC(=O)NN=C2CCC(CC2)C3=CC=CC=C3)CCC1C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.